molecular formula C6H6N2O B151834 Nicotinamide-N-15N CAS No. 113950-01-9

Nicotinamide-N-15N

Cat. No. B151834
M. Wt: 123.12 g/mol
InChI Key: DFPAKSUCGFBDDF-CDYZYAPPSA-N
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Scientific Research Applications

Efficient Synthesis and NMR Hyperpolarization

An improved methodology for the synthesis of Nicotinamide-1-15N with high isotopic purity has been developed. This compound can be NMR hyperpolarized using parahydrogen gas, significantly enhancing detection sensitivity. This breakthrough allows for potential in vivo studies to probe metabolic processes, offering a scalable synthesis method that could be applied to a wide range of 15N-enriched N-heterocycles for future molecular imaging studies (Shchepin et al., 2016).

Metabolic Regulation

Nicotinamide N-methyltransferase (Nnmt) plays a crucial role in metabolic regulation by methylating Nicotinamide to produce N1-methylnicotinamide (MNAM). This enzymatic action influences glucose and cholesterol metabolism, indicating a pathway for vitamin B3 that impacts metabolic disease therapy (Hong et al., 2015).

Oral Administration and Health Impacts

Oral administration of Nicotinamide Mononucleotide (NNM), a precursor to NAD+, has been found safe and effective in increasing blood NAD+ levels in humans, demonstrating potential benefits against aging and associated diseases. This study underscores the safety and practicality of boosting NAD+ levels through oral supplementation (Okabe et al., 2022).

Therapeutic Potential in Metabolic Disorders

A small molecule inhibitor of NNMT shows promising results in reducing obesity and type-2 diabetes symptoms in animal models. This highlights the therapeutic potential of targeting NNMT to address metabolic diseases, offering insights into drug development strategies (Kannt et al., 2018).

Nicotinamide in Disease Treatment and Prevention

Nicotinamide's role extends to disease treatment and prevention, where its modulation of cellular pathways and immune responses offers potential for treating a wide range of diseases. This encompasses its use in dermatology, metabolic disease therapy, and as a neuroprotective agent, illustrating its broad therapeutic applications (Maiese et al., 2009).

Future Directions

There is ongoing research into the role of Nicotinamide and its derivatives in various biological processes and diseases689. As an isotope labelled analog of Nicotinamide, Nicotinamide-N-15N could potentially be used in these research areas.


Please note that this information is based on the available resources and may not cover all aspects of Nicotinamide-N-15N. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

pyridine-3-(15N)carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPAKSUCGFBDDF-CDYZYAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584391
Record name Pyridine-3-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinamide-N-15N

CAS RN

113950-01-9
Record name Pyridine-3-(~15~N)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113950-01-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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